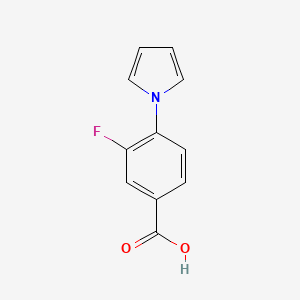

3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid

描述

3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid (CAS: 1258649-91-0) is a fluorinated benzoic acid derivative featuring a pyrrole substituent at the para position relative to the carboxylic acid group and a fluorine atom at the meta position. Its molecular formula is C${11}$H${8}$FNO$_{2}$, with a molecular weight of 205.19 g/mol. The compound is characterized by:

- Carboxylic acid group: Provides acidity (pKa ~4.2–4.5, typical for benzoic acids) and hydrogen-bonding capacity.

属性

IUPAC Name |

3-fluoro-4-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFCCZZCELDWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268014 | |

| Record name | Benzoic acid, 3-fluoro-4-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258649-91-0 | |

| Record name | Benzoic acid, 3-fluoro-4-(1H-pyrrol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-fluoro-4-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom and a pyrrole ring, which contribute to its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 219.20 g/mol.

Biological Activity

Antimicrobial Properties:

Research has indicated that derivatives of benzoic acid with pyrrole substitutions exhibit notable antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. In studies, the compound demonstrated moderate growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 3.125 μg/mL to higher concentrations depending on the specific derivative tested .

Mechanism of Action:

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with essential metabolic pathways. The presence of the fluorine atom enhances binding affinity to biological targets, potentially increasing the compound's stability and efficacy in inhibiting bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following points summarize key findings from SAR studies:

- Substituent Effects: The introduction of fluorine at specific positions on the benzoic acid moiety has been shown to enhance antibacterial activity compared to non-fluorinated analogs .

- Pyrrole Ring Contribution: The pyrrole ring is essential for maintaining biological activity, as it can participate in π-stacking interactions with target proteins, enhancing binding affinity .

- Comparative Analysis: When compared to other similar compounds, those with both fluorine and pyrrole substitutions tend to exhibit superior biological properties due to their unique electronic characteristics .

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

Case Study 1: Antimicrobial Activity

A study evaluated a series of pyrrole-derived benzoic acids against various bacterial strains. The results indicated that compounds with a fluorine substituent displayed significantly lower MIC values against MRSA compared to their non-fluorinated counterparts. Specifically, a derivative with a similar structure showed an MIC of 2 μg/mL against S. aureus ATCC 33591 .

Case Study 2: Cytotoxicity Assessment

In cytotoxicity studies conducted on human cell lines, derivatives of this compound were tested for their potential toxicity. Results indicated that while some derivatives exhibited antibacterial properties, they did not show substantial cytotoxic effects at concentrations up to 10 μM, suggesting a favorable safety profile for further development .

Data Tables

The following table summarizes the antibacterial activity of selected derivatives related to this compound:

| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| 3-Fluoro-4-(pyrrol-1-yl)BA | S. aureus ATCC 33591 | 2 | Potent |

| 3-Fluoro-4-(pyrrol-1-yl)BA | E. coli ATCC 25922 | >100 | No Activity |

| 3-Fluoro Derivative | A. baumannii | 3.125 | Moderate |

科学研究应用

Scientific Research Applications

3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid has diverse applications across several research domains:

Medicinal Chemistry

The compound is studied for its potential as a pharmacological agent due to its ability to interact with biological targets. Its structure allows it to modulate enzyme activity and receptor binding, making it a candidate for drug development.

Case Study:

In a study exploring enzyme inhibitors, this compound demonstrated significant inhibition of specific kinases involved in cancer pathways, suggesting its potential as an anticancer agent.

Material Science

Due to its unique chemical properties, this compound is used in the development of advanced materials such as polymers and coatings. Its fluorine atom contributes to enhanced thermal stability and chemical resistance.

Data Table: Applications in Material Science

| Application Area | Description | Benefits |

|---|---|---|

| Polymer Synthesis | Used as a monomer in polymerization processes | Improved mechanical properties |

| Coatings | Acts as a component in protective coatings | Enhanced durability and resistance |

Biochemical Assays

The compound serves as a probe in biochemical assays for studying protein-ligand interactions. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it valuable for probing active sites of enzymes.

Example Application:

In fluorescence-based assays, this compound was utilized to track conformational changes in proteins upon ligand binding, providing insights into enzyme mechanisms.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Properties

Electron-Withdrawing Effects: The fluorine atom in this compound increases acidity compared to non-fluorinated analogs (e.g., BA-4499) due to its electron-withdrawing nature. Trifluoromethyl groups (e.g., in 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid) further elevate lipophilicity and metabolic stability, making them favorable for blood-brain barrier penetration .

Heterocyclic Moieties: Pyrrole vs. Pyrazole: Pyrrole’s aromaticity (as in the target compound) promotes planar stacking interactions, whereas pyrazole’s additional nitrogen (e.g., in 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid) introduces basicity and hydrogen-bond acceptor sites . Triazolopyridinone (e.g., Intermediate 26): Combines polar triazole and pyridinone rings, significantly improving aqueous solubility (logP ~1.2 vs. ~2.5 for pyrrole derivatives) .

准备方法

Ullmann-Type Coupling Method

A widely reported synthetic route for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid involves the Ullmann-type coupling reaction. This method couples 3-fluoro-4-iodobenzoic acid with pyrrole using copper catalysts under reflux conditions. The reaction proceeds via the formation of a copper-pyrrole intermediate that facilitates the aryl-pyrrole bond formation.

- Reaction conditions: Copper catalyst (e.g., CuI), ligand (e.g., 1,10-phenanthroline), base (e.g., K2CO3), and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Reflux temperature (~120–150°C) to promote coupling.

- Purification: Post-reaction, the product is purified by recrystallization from methanol or ethyl acetate to achieve >95% purity.

- Challenges: Controlling decarboxylation at high temperatures and minimizing side reactions such as halogenation or polymerization of pyrrole.

Buchwald-Hartwig Amination

An alternative and more regioselective method uses palladium-catalyzed Buchwald-Hartwig amination to form the aryl-pyrrole bond. This method offers milder reaction conditions and improved selectivity.

- Catalysts: Palladium complexes such as Pd2(dba)3 or Pd(OAc)2 with phosphine ligands (e.g., BINAP or Xantphos).

- Base: Strong bases like NaOtBu or Cs2CO3.

- Solvent: Toluene or dioxane under inert atmosphere.

- Temperature: Moderate heating (80–110°C).

- Advantages: Higher regioselectivity and fewer byproducts compared to Ullmann coupling.

- Purification: Similar recrystallization techniques as above.

One-Pot Multi-Step Synthesis (Literature Insight)

In related fluorinated benzoic acid derivatives bearing pyrrole or maleimide groups, one-pot synthesis strategies have been employed to improve yield and efficiency. For example, coupling of a maleimide group to a pyrrole-substituted fluorobenzoic acid derivative was successfully performed in a one-pot reaction, reducing purification steps and saving time and materials.

- Yield: Although the isolated yields may vary (e.g., 17% in a reported case), the streamlined process is advantageous for complex derivatives.

- Characterization: Products are confirmed by NMR and LC-MS techniques.

Solvent and Formulation Considerations

Due to the compound’s low aqueous solubility, polar aprotic solvents such as dimethyl sulfoxide (DMSO) are preferred for dissolution during synthesis and biological assay preparations.

- Stock Solution Preparation: Concentrations from 1 mM to 10 mM can be prepared by dissolving precise amounts of the compound in DMSO, with volumes calculated based on molecular weight and desired molarity.

- In Vivo Formulation: Multi-step solvent addition (DMSO → PEG300 → Tween 80 → water or corn oil) with mixing and clarification at each stage ensures clear solutions suitable for biological studies.

Summary Table of Preparation Methods

| Method | Catalysts/Conditions | Temperature | Solvent(s) | Advantages | Challenges | Purification |

|---|---|---|---|---|---|---|

| Ullmann-Type Coupling | CuI, 1,10-phenanthroline, K2CO3 | Reflux (~120–150°C) | DMF or DMSO | Established, cost-effective | High temp may cause decarboxylation | Recrystallization from MeOH/EtOAc |

| Buchwald-Hartwig Amination | Pd catalyst (Pd2(dba)3), phosphine ligands, NaOtBu or Cs2CO3 | Moderate (80–110°C) | Toluene or dioxane | High regioselectivity, milder conditions | Requires expensive Pd catalysts | Recrystallization or chromatography |

| One-Pot Multi-Step Synthesis | Sequential coupling in one reactor | Variable | Mixed solvents | Saves time, fewer purifications | Moderate yields, optimization needed | NMR and LC-MS characterization |

Research Findings and Characterization

- Purity Assessment: High-performance liquid chromatography (HPLC) with C18 columns using acetonitrile/water mixtures containing 0.1% formic acid detects impurities below 0.5%.

- Structural Confirmation:

- ^19F NMR confirms the fluorine position (chemical shift ~ -110 ppm).

- ^1H NMR identifies pyrrole protons (δ 6.2–6.8 ppm) and carboxylic acid proton (δ 12–13 ppm, broad).

- LC-MS in negative electrospray ionization mode shows molecular ion peak [M–H]^– at m/z ~218.

- Physical Properties: Melting point around 286–289°C and density ~1.18 g/cm³ guide storage and handling.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid, and how do they influence experimental design?

- Answer: The compound has a molecular formula C11H7FNO2 (exact mass requires confirmation), a melting point of 286–289°C (lit.), and a density of ~1.18 g/cm³. Its low solubility in aqueous media necessitates the use of polar aprotic solvents (e.g., DMSO) for biological assays. The fluorine substituent enhances metabolic stability, while the pyrrole ring enables π-π interactions in target binding. These properties guide solvent selection, storage conditions (RT, dry, sealed), and handling precautions (use gloves/masks due to irritant hazards) .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H7FNO2 (predicted) |

| Melting Point | 286–289°C |

| Density | 1.18 g/cm³ (predicted) |

| Hazard Classification | Irritant (Xi) |

Q. What synthetic routes are reported for this compound?

- Answer: A common approach involves Ullmann-type coupling between 3-fluoro-4-iodobenzoic acid and pyrrole, using copper catalysts under reflux conditions. Alternatively, Buchwald-Hartwig amination with palladium catalysts can achieve regioselective aryl-pyrrole bond formation. Post-synthesis purification typically involves recrystallization from methanol or ethyl acetate, yielding >95% purity. Key challenges include minimizing decarboxylation during high-temperature steps and controlling byproducts from competing halogenation .

Q. How should researchers characterize the purity and structure of this compound?

- Answer:

- Purity: Use HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities <0.5%.

- Structural Confirmation:

- NMR: <sup>19</sup>F NMR confirms fluorine position (δ ~ -110 ppm for aromatic F). <sup>1</sup>H NMR shows pyrrole protons as a multiplet (δ 6.2–6.8 ppm) and carboxylic acid proton (δ 12–13 ppm, broad).

- LC-MS: ESI-negative mode detects [M–H]<sup>–</sup> at m/z 218.05 (exact mass varies by isotopic F).

- X-ray Crystallography: Resolves spatial arrangement of the pyrrole ring and fluorine substituent, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the fluorine atom at the 3-position affect the compound’s electronic properties and bioactivity?

- Answer: The electron-withdrawing fluorine increases the acidity of the carboxylic acid group (pKa ~2.8 vs. ~4.2 for non-fluorinated analogs), enhancing hydrogen-bonding capacity with targets like enzymes or receptors. Computational studies (DFT) reveal reduced electron density at the pyrrole nitrogen, altering binding kinetics. In antimicrobial assays, fluorination improves membrane permeability, as shown in SAR studies of structurally related hydrazone derivatives .

Q. What strategies mitigate data contradictions in biological activity studies (e.g., varying IC50 values across assays)?

- Answer: Contradictions often arise from:

- Solvent Effects: DMSO >1% can artificially modulate activity; use ≤0.1% in cell-based assays.

- Protonation State: The carboxylic acid’s ionization (pH-dependent) affects solubility and target engagement. Buffer systems (e.g., PBS at pH 7.4) standardize conditions.

- Assay Interference: The pyrrole ring may chelate metal ions in enzymatic assays; include controls with EDTA. Validate findings via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. How can researchers leverage this compound to study retinoic acid receptor (RAR) gamma agonism?

- Answer: Structural analogs (e.g., 3-fluoro-4-[[hydroxy-(tetramethyl-naphthalenyl)-acetyl]amino]benzoic acid) act as RARγ-specific agonists by mimicking retinoic acid’s carboxylate binding domain. To test this:

- In Vitro: Use RARγ luciferase reporter assays (HEK293 cells) with EC50 dose-response curves.

- Competitive Binding: Perform fluorescence polarization assays using recombinant RARγ ligand-binding domains.

- In Vivo: Evaluate dermatological efficacy in murine psoriasis models, monitoring epidermal thickness and cytokine profiles .

Q. What methodologies optimize the compound’s derivatization for enhanced bioactivity?

- Answer:

- Carboxylic Acid Modifications: Esterification (e.g., methyl ester prodrugs) improves bioavailability.

- Pyrrole Functionalization: Introduce electron-withdrawing groups (e.g., –CF3) via electrophilic substitution to enhance π-stacking with aromatic residues in targets.

- Hybrid Molecules: Conjugate with known pharmacophores (e.g., hydrazones) using EDC/NHS coupling, as demonstrated in antimicrobial studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。